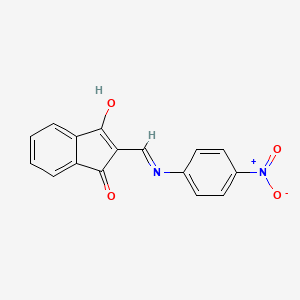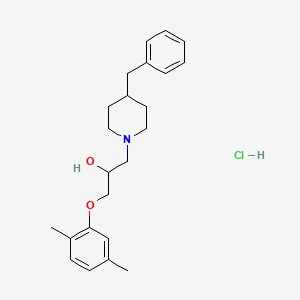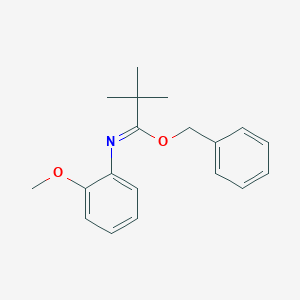
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is a chemical compound that belongs to the class of imidates. It is commonly used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. It has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and subsequent anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. It has also been found to increase the levels of serotonin and norepinephrine in the brain, leading to potential antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is its potential use in the development of new drugs for the treatment of various diseases. Its unique properties and potential applications make it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the research of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate. One of the potential applications of this compound is in the development of new drugs for the treatment of epilepsy, chronic pain, and inflammation. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the synthesis method of this compound can be optimized to improve yield and purity, making it more accessible for scientific research.
In conclusion, benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is a promising compound with potential applications in various fields of scientific research. Its unique properties and potential applications make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action, potential side effects, and optimize its synthesis method.
Métodos De Síntesis
The synthesis of benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate involves the reaction of benzylamine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The product is then purified using column chromatography to obtain a high purity yield.
Propiedades
IUPAC Name |
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)18(22-14-15-10-6-5-7-11-15)20-16-12-8-9-13-17(16)21-4/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOXFLUSTTUWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NC1=CC=CC=C1OC)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)
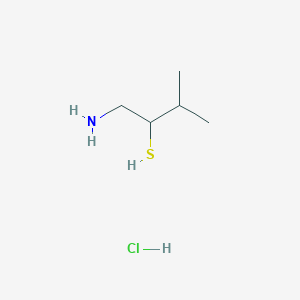
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
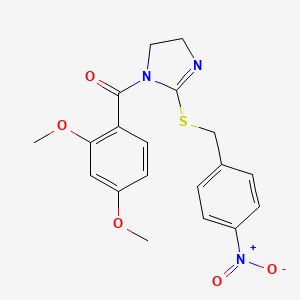


![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
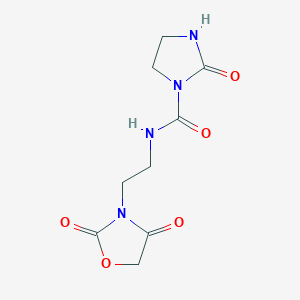
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
